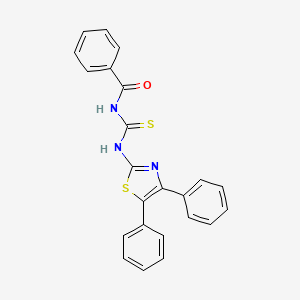

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions . Another compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of the resulting benzimidazole-based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction and further examined by Hirshfeld surface analysis . Another study reported the crystal structures of N-[(4-phenylthiazol-2-yl)-carbamothioyl]benzamide and N-{[4-(4-bromo-phenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the title compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound N-[(4-Cyanophenyl)carbamothioyl]benzamide has a molecular weight of 281.34 and a boiling point of 168-172°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibacterial Properties

Synthetic Approaches and Antibacterial Efficacy

Research has demonstrated the synthesis and characterization of benzamide derivatives, including N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide, revealing their significant antimicrobial and antibacterial activity. For example, studies have synthesized novel benzamide derivatives and assessed their efficacy against both Gram-positive and Gram-negative bacteria. These derivatives have shown moderate to potent antibacterial activity, comparable to standard drugs, highlighting their potential as antibacterial agents. Such findings suggest the value of N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide derivatives in developing new antibacterial therapies (Wanjari et al., 2021), (Belz et al., 2013).

Antifungal Activity

Synthesis and Antifungal Evaluation

The synthesis of N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide derivatives has also been explored for antifungal applications. These studies have developed compounds with significant antifungal properties, indicating the broad-spectrum potential of these derivatives against various pathogens. This line of research is crucial for the development of new antifungal agents, especially given the rising resistance to existing treatments (Belz et al., 2013).

Synthetic and Structural Analysis

Molecular Design and Characterization

The structural and synthetic aspects of N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide derivatives have been thoroughly investigated. These studies involve the design, synthesis, and detailed spectroscopic analysis of these compounds, providing insights into their chemical properties and potential applications in material science and as biochemical probes. Such research underscores the versatility of benzamide derivatives in various scientific domains, extending beyond their antimicrobial potential (Adam et al., 2016).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, the compound N-[(4-Cyanophenyl)carbamothioyl]benzamide has been assigned the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335, and the precautionary statements include P261, P271, and P280 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

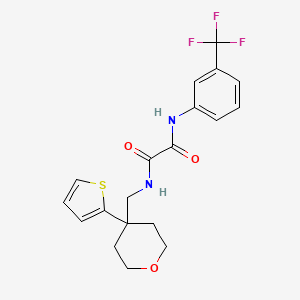

N-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3OS2/c27-21(18-14-8-3-9-15-18)25-22(28)26-23-24-19(16-10-4-1-5-11-16)20(29-23)17-12-6-2-7-13-17/h1-15H,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYUTQCAEPITCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,5-diphenylthiazol-2-yl)carbamothioyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2844480.png)

![2-benzamido-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2844481.png)

![[2-(Oxolan-2-yl)oxolan-2-yl]methanol](/img/structure/B2844491.png)

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)

![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844493.png)

![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)

![3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2844495.png)

![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)

![1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-cyclopropylurea](/img/structure/B2844499.png)